molecular formula C20H16N4O3S B2568127 6-(4-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol CAS No. 1021208-79-6

6-(4-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol

Cat. No.: B2568127
CAS No.: 1021208-79-6
M. Wt: 392.43
InChI Key: SRXGKUAVNTWYKZ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol is a synthetic compound featuring a hybrid molecular architecture, combining a pyrimidin-4-ol core with a 1,2,4-oxadiazole ring system. This structure is of significant interest in medicinal and agricultural chemistry due to the known pharmacological properties of its constituent heterocycles. The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, valued for its role as a bioisostere for esters and carboxamides, which can enhance metabolic stability and binding affinity in target molecules . Research into analogous 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives has demonstrated a wide spectrum of biological activities, including potent antimicrobial, antifungal, antiviral, and antitumor effects . This suggests that this compound serves as a versatile intermediate or core structure for developing new therapeutic agents. Its potential mechanism of action, inferred from studies on similar molecules, could involve interaction with enzymatic targets or cellular receptors, leading to the inhibition of pathogen growth or cancer cell proliferation . In addition to pharmaceutical applications, such heterocyclic compounds are also investigated for their utility in agriculture as agents for plant protection, potentially offering fungicidal, herbicidal, or insecticidal properties . This product is provided for research purposes to support these innovative discovery efforts. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-26-15-9-7-13(8-10-15)16-11-17(25)22-20(21-16)28-12-18-23-19(24-27-18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXGKUAVNTWYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Synthesis of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be formed through the cyclization of a hydrazide with a nitrile.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiol-ene reaction, where a thiol reacts with an alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidine core, potentially leading to ring opening or hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the oxadiazole and pyrimidine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Research

Recent studies highlight the anticancer properties of derivatives related to the oxadiazole and pyrimidine frameworks. The compound under discussion has been associated with significant cytotoxic effects against various cancer cell lines. Notably, several derivatives have shown promising results in inhibiting cell proliferation:

  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to target proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) and Src kinase. For instance, one derivative demonstrated an IC50 value of 0.24 μM against EGFR, indicating strong inhibitory potential .
  • Cytotoxicity Assays : In vitro assays using MTT and other methods have revealed that certain derivatives exhibit GI50 values lower than 10 µM against leukemia and melanoma cell lines . The structure-activity relationship (SAR) indicates that modifications on the phenyl and oxadiazole rings can enhance anticancer activity.

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Research indicates that derivatives of oxadiazole possess significant antibacterial and antifungal properties. For example:

  • Activity Against Pathogens : Some derivatives have exhibited minimum inhibitory concentrations (MICs) in the low mg/mL range against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring has been linked to increased antibacterial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds derived from 6-(4-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol. Key findings include:

  • Substituent Effects : Variations in substituents on the oxadiazole and pyrimidine rings significantly influence both anticancer and antimicrobial activities.
  • Hydrogen Bonding : Intramolecular hydrogen bonding patterns contribute to the stability and biological activity of these compounds .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • In Vivo Studies : Animal models have shown that certain derivatives can reduce tumor size significantly when administered at specific dosages, supporting their potential for therapeutic use .
  • Combination Therapies : Research indicates that combining these compounds with existing chemotherapeutics may enhance overall efficacy while reducing side effects .

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Heterocycle Modifications
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight References
Target Compound Pyrimidin-4-ol 6-(4-methoxyphenyl); 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl Not Provided Not Provided
2-[(4-Methylphenyl)Amino]-6-{[(1-Phenyl-1H-Tetrazol-5-yl)Sulfanyl]Methyl}Pyrimidin-4(3H)-One Pyrimidin-4(3H)-one 2-(4-methylphenyl)amino; 6-[(tetrazolyl)methyl]sulfanyl C₁₉H₁₇N₇OS 391.45
3-{[(3-Phenyl-1,2,4-Oxadiazol-5-yl)Methyl]Sulfanyl}-6-[4-(Propan-2-yl)Phenyl]Pyridazine (F840-0541) Pyridazine 3-oxadiazolylmethyl sulfanyl; 6-isopropylphenyl C₂₂H₂₀N₄OS 388.49
2-[(3,5-Dimethyl-1,2-Oxazol-4-yl)Methylsulfanyl]-5-(4-Methylphenyl)-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 2-isoxazolylmethyl sulfanyl; 3-propenyl; 5-(4-methylphenyl) C₂₃H₂₂N₄O₂S₂ 450.57

Key Observations :

  • Core Flexibility: Pyrimidin-4-ol and pyrimidinone cores (e.g., ) favor hydrogen bonding, while pyridazines (e.g., ) and thienopyrimidinones (e.g., ) introduce steric and electronic variations.
  • Sulfanyl Linkers : The target compound and F840-0541 share oxadiazole-linked sulfanyl groups, whereas the tetrazole in and isoxazole in alter electron distribution and metabolic stability.
Substituent Effects
  • 4-Methoxyphenyl vs.
  • Oxadiazole vs. Tetrazole/Isoxazole : Oxadiazoles (target, ) are more lipophilic than tetrazoles () but less acidic than isoxazoles (), influencing bioavailability and enzymatic interactions.

Physicochemical and Predicted Properties

Compound pKa (Predicted) Density (g/cm³) Boiling Point (°C) Molecular Weight
Target Compound Not Available Not Available Not Available Not Available
2-[(4-Methylphenyl)Amino]-6-{...} () 8.30 ± 0.50 1.42 ± 0.1 600.5 ± 65.0 391.45
F840-0541 () Not Provided Not Provided Not Provided 388.49
Thienopyrimidinone () Not Provided Not Provided Not Provided 450.57

Key Insights :

  • The tetrazole-containing compound has a higher predicted pKa (8.30), suggesting greater basicity, which may influence protonation state and membrane permeability.
  • Lower molecular weight analogs (e.g., F840-0541 at 388.49 Da ) may exhibit better bioavailability than heavier derivatives (e.g., ).

Biological Activity

The compound 6-(4-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N3O3C_{24}H_{21}N_{3}O_{3} with a molecular weight of approximately 399.45 g/mol. The structure includes a pyrimidine core substituted with a methoxyphenyl group and an oxadiazole moiety, which are known to enhance biological activity.

Antimicrobial Activity

Research indicates that compounds with a pyrimidine nucleus exhibit significant antimicrobial properties. The derivatives of pyrimidine have been reported to possess activity against various bacteria and fungi. For instance:

  • Antibacterial Activity : In vitro studies have shown that similar pyrimidine derivatives demonstrate potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. Some derivatives were found to be more effective than traditional antibiotics like trimethoprim .
  • Antifungal Activity : Compounds containing the pyrimidine structure also exhibit antifungal properties against pathogens such as Candida albicans and Aspergillus niger. The presence of specific substituents on the aromatic rings enhances this activity .

Antitumor Activity

The potential antitumor effects of this compound are supported by studies showing that pyrimidine derivatives can inhibit tumor cell proliferation. For instance:

  • Inhibition of Cancer Cell Lines : Compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxicity. For example, certain pyrimidine derivatives were reported to inhibit the growth of HeLa cells (cervical cancer) effectively .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Pyrimidines are known to interfere with nucleic acid synthesis, which is crucial for bacterial and tumor cell proliferation.
  • Interaction with Enzymes : Some studies suggest that these compounds may act as inhibitors of specific enzymes involved in metabolic pathways essential for microbial survival and cancer cell growth .
  • Oxidative Stress Induction : Certain derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells .

Data Summary

Activity TypeTarget Organisms/CellsIC50/EffectivenessReferences
AntibacterialE. coli, S. aureusMore potent than trimethoprim
AntifungalC. albicans, A. nigerSignificant inhibition observed
AntitumorHeLa cellsIC50 values indicating cytotoxicity

Case Studies

Several studies have focused on the synthesis and evaluation of pyrimidine derivatives similar to 6-(4-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol:

  • Study on Antibacterial Efficacy : A comparative study showed that a series of synthesized pyrimidines exhibited varying degrees of antibacterial activity, with some compounds showing MIC values significantly lower than established antibiotics .
  • Antitumor Screening : In vitro assays demonstrated that certain pyrimidine derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis through oxidative stress mechanisms .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole and pyrimidine moieties. Key steps include:

  • Covalent linkage : Coupling the oxadiazole and pyrimidine fragments via sulfanyl bridges under controlled pH (6.5–7.5) and temperature (60–80°C) to avoid side reactions .
  • Purification : Use column chromatography or recrystallization with solvents like ethanol or DMSO to isolate the product .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediate formations .

Q. How is structural validation performed for this compound?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using software like SHELXL ensures precise determination of bond lengths, angles, and stereochemistry .
  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm functional groups, while IR spectroscopy validates hydrogen bonding (e.g., hydroxyl groups) .

Q. What methodologies are used to assess its biological activity?

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases or oxidoreductases) using fluorometric or colorimetric substrates .
  • In vitro models : Cell viability assays (MTT or ATP-based) evaluate anticancer or antimicrobial activity .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and reaction pathways. For example:

PropertyMethodKey InsightReference
HOMO-LUMO gapB3LYP/6-31G(d)Predicts redox activity (~3.2 eV)
Solvation energyCOSMO-RSEstimates solubility in polar solvents

Q. How do structural modifications influence structure-activity relationships (SAR)?

  • Oxadiazole substitutions : Replacing the phenyl group with electron-withdrawing groups (e.g., 4-Cl) enhances binding to hydrophobic enzyme pockets .
  • Sulfanyl linker : Shortening the chain improves membrane permeability but reduces metabolic stability .

Q. How can contradictions in spectral data be resolved?

  • Multi-technique validation : Cross-reference NMR, IR, and high-resolution mass spectrometry (HRMS) to distinguish tautomers or stereoisomers .
  • Dynamic NMR : Resolve conformational flexibility in the sulfanyl linkage at low temperatures (−40°C) .

Q. What strategies improve solubility for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (1:4 v/v) to enhance aqueous solubility without precipitation .
  • Prodrug design : Introduce phosphate or acetyl groups at the hydroxyl position for transient solubility .

Q. How is stability under physiological conditions evaluated?

  • Forced degradation : Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (H2_2O2_2) conditions, monitoring degradation via HPLC .
  • Plasma stability : Incubate with human plasma (37°C, 24 hr) and quantify parent compound loss using LC-MS .

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